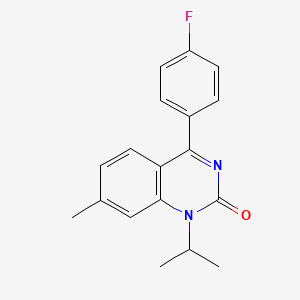

Fluproquazone

Vue d'ensemble

Description

Fluproquazone est un dérivé de quinazolinone connu pour ses effets analgésiques, antipyrétiques et anti-inflammatoires puissants. Il a été découvert par Sandoz et commercialisé sous le nom commercial de Tormosyl. Malgré ses propriétés pharmacologiques prometteuses, la this compound a été retirée du développement en raison de sa toxicité hépatique .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse de la fluproquazone implique la formation de la structure centrale de la quinazolinone. Les étapes clés comprennent :

Formation du noyau de quinazolinone : Cela est généralement obtenu par cyclisation d’un dérivé approprié de l’acide anthranilique avec un isocyanate ou un réactif similaire.

Introduction de substituants : Les groupes 4-fluorophényle et 7-méthyle sont introduits par des réactions de substitution aromatique électrophile.

Assemblage final : Le groupe isopropyle est ajouté par des réactions d’alkylation.

Méthodes de production industrielle : La production industrielle de la this compound impliquerait l’optimisation des voies de synthèse ci-dessus pour une production à grande échelle. Cela comprend :

Sélection de solvants et de catalyseurs : Choisir des solvants et des catalyseurs appropriés pour maximiser le rendement et la pureté.

Conditions de réaction : Contrôle de la température, de la pression et du temps de réaction pour garantir une qualité de produit constante.

Purification : Utiliser des techniques telles que la cristallisation, la distillation et la chromatographie pour purifier le produit final.

Analyse Des Réactions Chimiques

Types de réactions : La fluproquazone subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé pour former des dérivés de quinazolinone avec différents états d’oxydation.

Réduction : Les réactions de réduction peuvent modifier le noyau de quinazolinone ou les substituants.

Substitution : Les réactions de substitution électrophile et nucléophile peuvent introduire ou remplacer des groupes fonctionnels sur les cycles aromatiques.

Réactifs et conditions courants :

Oxydation : Les oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction : Des agents réducteurs tels que l’hydrure de lithium et d’aluminium et le borohydrure de sodium sont utilisés.

Substitution : Des réactifs comme les halogènes, les halogénures d’alkyle et les nucléophiles (par exemple, les amines, les thiols) sont utilisés dans diverses conditions (par exemple, acides, basiques ou neutres).

Principaux produits : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l’oxydation peut donner des oxydes de quinazolinone, tandis que les réactions de substitution peuvent produire une variété de quinazolinones substituées.

Applications De Recherche Scientifique

Chimie : En tant que composé modèle pour l’étude des dérivés de quinazolinone et de leur réactivité.

Biologie : Enquêter sur ses effets sur les systèmes biologiques, en particulier ses propriétés anti-inflammatoires et analgésiques.

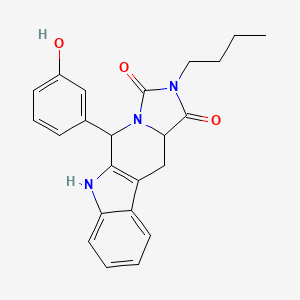

Médecine : Évaluer son potentiel en tant qu’agent thérapeutique pour des affections telles que l’arthrose et la douleur postopératoire

Industrie : Explorer son utilisation dans le développement de nouveaux produits pharmaceutiques et en tant que composé de référence dans la découverte de médicaments.

Mécanisme D'action

La fluproquazone exerce ses effets par plusieurs mécanismes :

Effets analgésiques et antipyrétiques : Elle inhibe la synthèse des prostaglandines, qui sont des médiateurs de la douleur et de la fièvre.

Effets anti-inflammatoires : Elle réduit l’inflammation en inhibant l’activité des enzymes cyclooxygénases (COX-1 et COX-2), qui sont impliquées dans la réponse inflammatoire.

Comparaison Avec Des Composés Similaires

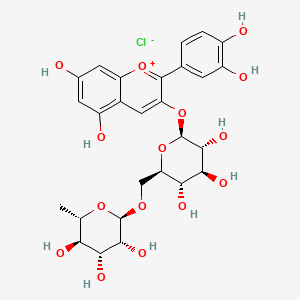

La fluproquazone est similaire à d’autres dérivés de quinazolinone, tels que la proquazone et le célécoxib :

Proquazone : Un autre anti-inflammatoire non stéroïdien (AINS) avec des propriétés analgésiques et anti-inflammatoires similaires.

Célécoxib : Un inhibiteur sélectif de la COX-2 avec moins d’effets secondaires gastro-intestinaux que les AINS traditionnels.

Unicité : La combinaison unique de this compound d’effets analgésiques, antipyrétiques et anti-inflammatoires puissants, ainsi que sa structure de quinazolinone, la distingue des autres composés. Son développement a été interrompu en raison de sa toxicité hépatique, ce qui constitue un inconvénient important par rapport aux autres AINS.

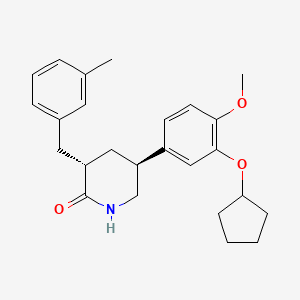

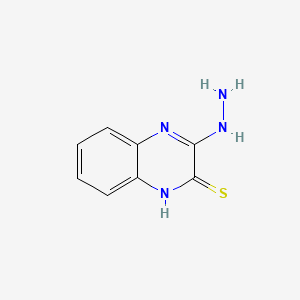

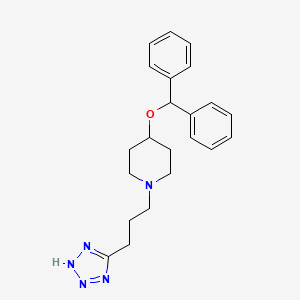

Liste de composés similaires :

- Proquazone

- Célécoxib

- Ibuprofène

- Naproxène

Propriétés

Numéro CAS |

40507-23-1 |

|---|---|

Formule moléculaire |

C18H17FN2O |

Poids moléculaire |

296.3 g/mol |

Nom IUPAC |

4-(4-fluorophenyl)-7-methyl-1-propan-2-ylquinazolin-2-one |

InChI |

InChI=1S/C18H17FN2O/c1-11(2)21-16-10-12(3)4-9-15(16)17(20-18(21)22)13-5-7-14(19)8-6-13/h4-11H,1-3H3 |

Clé InChI |

ZWOUXWWGKJBAHQ-UHFFFAOYSA-N |

SMILES |

CC1=CC2=C(C=C1)C(=NC(=O)N2C(C)C)C3=CC=C(C=C3)F |

SMILES canonique |

CC1=CC2=C(C=C1)C(=NC(=O)N2C(C)C)C3=CC=C(C=C3)F |

Apparence |

Solid powder |

| 40507-23-1 | |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

4-(p-fluorophenyl)-1-isopropyl-7-methyl-quinazolin-2(1H)-one fluproquazone RF 46-790 |

Origine du produit |

United States |

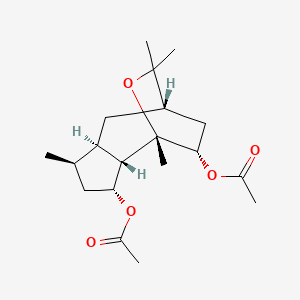

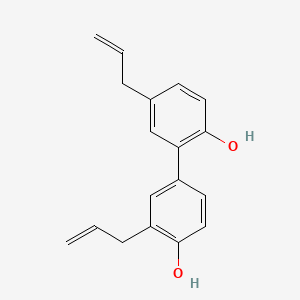

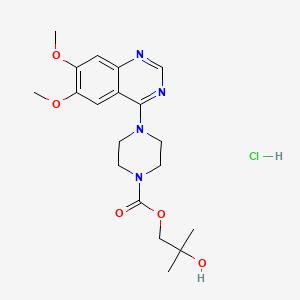

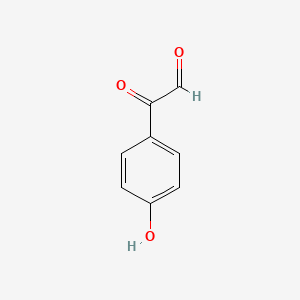

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2S,3R,4S,5S,6R)-2-[(2E)-3,7-dimethylocta-2,6-dienoxy]-6-[[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxane-3,4,5-triol](/img/structure/B1673392.png)

![(2S)-2-[[(2S)-2-aminohexanoyl]amino]-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(4H-imidazol-4-yl)-1-oxo](/img/structure/B1673405.png)

![N-[(3-Hydroxypyridin-2-Yl)carbonyl]glycine](/img/structure/B1673407.png)

![3-[4-(8-fluoro-5H-[1]benzoxepino[4,3-b]pyridin-11-ylidene)piperidin-1-yl]propanoic acid](/img/structure/B1673414.png)